molecular formula C18H18N2O2 B12217453 4-(5-Methyl-2-(2-pyridyl)indol-3-yl)butanoic acid

4-(5-Methyl-2-(2-pyridyl)indol-3-yl)butanoic acid

Cat. No.: B12217453
M. Wt: 294.3 g/mol
InChI Key: ZZFYUPAEXUXJNY-UHFFFAOYSA-N
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Description

4-(5-Methyl-2-(2-pyridyl)indol-3-yl)butanoic acid is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is particularly interesting due to its unique structure, which includes a pyridyl group attached to the indole ring, making it a valuable subject for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-2-(2-pyridyl)indol-3-yl)butanoic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the reaction might involve the use of 5-methyl-2-(2-pyridyl)indole as a starting material, which is then reacted with butanoic acid derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Fischer indole synthesis, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters would be essential to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-2-(2-pyridyl)indol-3-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

4-(5-Methyl-2-(2-pyridyl)indol-3-yl)butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-2-(2-pyridyl)indol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    Indole-3-butyric acid: Another plant hormone used in rooting agents.

    5-Fluoro-3-phenyl-1H-indole-2-carboxylate: A synthetic derivative with antiviral properties.

Uniqueness

What sets 4-(5-Methyl-2-(2-pyridyl)indol-3-yl)butanoic acid apart is its unique combination of a pyridyl group and an indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

4-(5-methyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C18H18N2O2/c1-12-8-9-15-14(11-12)13(5-4-7-17(21)22)18(20-15)16-6-2-3-10-19-16/h2-3,6,8-11,20H,4-5,7H2,1H3,(H,21,22)

InChI Key

ZZFYUPAEXUXJNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCCC(=O)O)C3=CC=CC=N3

Origin of Product

United States

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